PD-1–PD-L1 Pathway Modulation: Patent-Assigned Indication Profile vs. Aurigene Compound 16
The target compound (Example 34 in WO2016142886A2) is disclosed as a PD-1 signaling pathway inhibitor. The Therapeutic Target Database associates Example 34 (denominated '3-substituted-1,2,4-oxadiazole derivative 2') with patented status for hepatitis, HIV infection, and solid tumours/cancer [1]. By comparison, Aurigene Compound 16 (CAS 2005454-12-4) from the same patent is a PD-1 inhibitor for which vendor sources report IC50 values in PD-1/PD-L1 interaction assays , yet the indication breadth for Example 34 extends beyond solid tumours to include specific viral indications (HIV, hepatitis), suggesting a differentiated immunomodulatory spectrum. Quantitative PD-1/PD-L1 IC50 data for the target compound have not been publicly released; cross-study comparability is therefore limited to patent-indication landscape mapping.
| Evidence Dimension | Patent-assigned disease indications as a proxy for biological target spectrum |
|---|---|
| Target Compound Data | Patented for hepatitis, HIV, infectious disease, solid tumours [1] |
| Comparator Or Baseline | Aurigene Compound 16 (CAS 2005454-12-4) – patented for oncology; vendor-reported PD-1/PD-L1 IC50 < 100 nM (exact value not validated) |
| Quantified Difference | Target compound claims broader viral-disease indication coverage (HIV + hepatitis + infectious disease) beyond the oncology-centric profile of Compound 16 |
| Conditions | Patent scope analysis; in vitro PD-1/PD-L1 interaction assay for Compound 16 (vendor-reported, protocol not peer-reviewed) [1] |
Why This Matters
A broader disease indication profile in patent filings can indicate a more versatile mechanism or additional target engagement pathways, guiding procurement for multi-disease drug discovery programs.
- [1] Therapeutic Target Database. 3-Substituted-1,2,4-oxadiazole derivative 2 (Drug ID: D0MG6V). Accessed 2026-05-09. View Source
